Labdanolic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Labdanolic acid can be synthesized through the oxidative degradation of labdane-type diterpenes. The process involves multiple steps, including the formation of intermediate products such as triols, cyclic enol ethers, and methyl ketones .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of raw resin from the leaves and twigs of Cistus ladaniferus and Cistus creticus. The resin is then subjected to purification processes to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Labdanolic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed.
Major Products Formed:
Oxidation: Hydroxylated this compound derivatives.
Reduction: Reduced this compound forms.
Substitution: Substituted this compound derivatives.
Scientific Research Applications
Labdanolic acid has a wide range of applications in scientific research:
Mechanism of Action
Labdanolic acid exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
Labdanolic acid is unique among diterpenoids due to its specific structure and biological activities. Similar compounds include:
Labdane: A precursor to this compound with a similar structure.
Ambrein: A triterpenoid found in ambergris, used in the fragrance industry.
Drimanes: Compounds synthesized from this compound, known for their biological activities.
This compound stands out due to its diverse applications and unique chemical properties, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C20H36O3 |
---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
(3S)-5-[(1R,2R,8aS)-2-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoic acid |
InChI |
InChI=1S/C20H36O3/c1-14(13-17(21)22)7-8-16-19(4)11-6-10-18(2,3)15(19)9-12-20(16,5)23/h14-16,23H,6-13H2,1-5H3,(H,21,22)/t14-,15?,16+,19-,20+/m0/s1 |
InChI Key |
KHCCSRVJJDOANA-ZOSGAXDSSA-N |
Isomeric SMILES |
C[C@@H](CC[C@@H]1[C@]2(CCCC(C2CC[C@@]1(C)O)(C)C)C)CC(=O)O |
Canonical SMILES |
CC(CCC1C2(CCCC(C2CCC1(C)O)(C)C)C)CC(=O)O |
Origin of Product |
United States |
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